molecular formula C24H22N2OS3 B2931879 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide CAS No. 393837-30-4

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2931879
CAS No.: 393837-30-4
M. Wt: 450.63
InChI Key: YVUCRIUOYPFALQ-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core fused to a tetrahydrobenzo[b]thiophen scaffold, linked via a propanamide chain substituted with a phenylthio group.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS3/c27-21(14-15-28-16-8-2-1-3-9-16)26-24-22(17-10-4-6-12-19(17)29-24)23-25-18-11-5-7-13-20(18)30-23/h1-3,5,7-9,11,13H,4,6,10,12,14-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUCRIUOYPFALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCSC3=CC=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structural features suggest potential biological activities that merit investigation. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure

The compound is characterized by:

  • A benzo[d]thiazole moiety
  • A tetrahydrobenzo[b]thiophene core
  • A phenylthio group

These components contribute to the compound's pharmacological properties and its interactions with biological systems.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Anticancer : Many thiazole and thiophene derivatives have shown promising anticancer properties.
  • Antimicrobial : Compounds within this class often demonstrate antibacterial and antifungal activities.
  • Anti-inflammatory : Certain derivatives have been noted for their ability to reduce inflammation.

Anticancer Activity

A study evaluated the cytotoxic effects of a related compound against human cancer cell lines. The results demonstrated significant activity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM, indicating strong potential for anticancer applications .

Antimicrobial Properties

Another study focused on the antimicrobial activity of various thiazole derivatives. The synthesized compounds were screened against Gram-positive and Gram-negative bacteria. Results showed varying degrees of inhibition, with some compounds outperforming standard antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the compound's structure can enhance its biological activity. For instance:

  • Substituting different functional groups on the thiophene ring has been linked to increased potency in anticancer assays.
  • The presence of electron-withdrawing groups often enhances antimicrobial activity due to improved interaction with bacterial cell membranes.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer6.2
Compound BAntimicrobial43.4
Compound CAnti-inflammatoryNot specified

Comparison with Similar Compounds

Structural Features

Target Compound:
  • Core : Benzothiazole + tetrahydrobenzo[b]thiophen.
  • Substituents : Phenylthio-propanamide.
  • Key Functional Groups : Amide, aromatic thioether.
Analogs:

Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate ()

  • Core : Triazole.
  • Substituents : Phenylacetyl, ethyl carbamate.
  • Key Functional Groups : Carbamate, triazole .

2-(4,5-Dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol () Core: Thiadiazoline. Substituents: Phenol, phenylimino. Key Functional Groups: Hydroxyl, imine .

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides () Core: Oxadiazole + thiazole. Substituents: Propanamide, sulfanyl. Key Functional Groups: Oxadiazole, thioether .

N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide ()

  • Core : Methylenedioxybenzothiazole.
  • Substituents : Piperazine, substituted thio.
  • Key Functional Groups : Acetamide, methylenedioxy .

Key Observations :

  • The target compound’s synthesis likely parallels ’s benzothiazole derivatization but differs in the use of tetrahydrobenzo[b]thiophen and phenylthio groups.
  • Thiadiazoline derivatives () require harsh acidic conditions, whereas oxadiazole-thiazole hybrids () use milder bases like Na2CO3 .

Spectral and Physicochemical Properties

Compound Type IR/NMR Highlights Melting Point (℃) Reference
Target Compound Expected: Aromatic C-H (δ 7.5–8.2 ppm), NH/OH (~3400 cm⁻¹) Not reported
Triazole Derivatives (1) 1H-NMR: δ 3.4 (CH2), 4.3 (NH2), 7.5–8.2 (Ar-H). IR: NH2 (3115 cm⁻¹) Not reported
Thiadiazoline Derivatives (2) 1H-NMR: δ 7.03–8.69 (Ar-H, =NH). IR: OH (3433 cm⁻¹), NH (3115 cm⁻¹) 176
Methylenedioxybenzothiazoles (4) 1H-NMR: Aromatic protons, methylenedioxy (δ 5.9–6.1 ppm). IR: Amide C=O (~1650 cm⁻¹) Not reported

Key Observations :

  • The phenylthio group in the target compound may enhance lipophilicity compared to hydroxyl or piperazine substituents in analogs .
  • Tetrahydrobenzo[b]thiophen’s aliphatic protons (δ 3–4 ppm) would distinguish it from fully aromatic analogs .

Potential Pharmacological Implications

  • Benzothiazole Core: Shared with ’s compounds, known for antitumor and antimicrobial activities .
  • Tetrahydrobenzo[b]thiophen: May improve metabolic stability compared to non-hydrogenated thiophenes.
  • Phenylthio Group : Could enhance membrane permeability vs. polar groups like oxadiazole or piperazine .

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